![molecular formula C12H15BrO2 B1517893 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1155511-07-1](/img/structure/B1517893.png)
2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
Overview
Description
“2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran” is a halogenated heterocycle that is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves cross-coupling reactions with potassium heteroaryltrifluoroborates . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15BrO2 . The structure of the compound includes a bromophenoxy group attached to a tetrahydropyran ring via a methylene bridge .Chemical Reactions Analysis
The compound has been used in the preparation of tellurated heterocycles, such as 2-[(2-thienyltelluro)methyl]tetrahydrofuran and [(2-thienyltelluro)methyl]tetrahydro-2H-pyran .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.15 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
Pyrolysis Kinetics and Mechanism
- Experimental and DFT Studies on Pyrolysis : The gas-phase pyrolysis kinetics of tetrahydropyran phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, have been studied. The research found that pyrolysis is unimolecular and follows a first-order rate law, leading to the formation of 3,4-dihydro-2H-pyran and corresponding phenol. DFT calculations suggest a mechanism with a four-membered cyclic transition state, indicating the influence of electron-donating and withdrawing groups on the reaction rate (Álvarez-Aular et al., 2018).
Synthesis and Antimicrobial Properties
- Antimicrobial Evaluation of Derivatives : A study on the synthesis and antimicrobial evaluation of pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives, bearing different nuclei, demonstrated significant activity against various bacterial and fungal species. This research underscores the potential of structurally similar compounds to 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in developing new antimicrobial agents (Makawana et al., 2012).
Role in Seed Germination
- Identification in Smoke for Seed Germination : Research identifying alkyl substituted 2H-furo[2,3-c]pyran-2-ones in smoke highlights the role of these compounds in promoting seed germination for a range of plant species. The presence of these compounds, including variations of the tetrahydropyran structure, in smoke-water solutions suggests potential applications in agriculture and plant biology (Flematti et al., 2009).
Structural and Synthesis Studies
- Cycloaddition Reactions and Structural Elucidation : The synthesis of complex molecules through intramolecular cycloaddition reactions, involving compounds with the tetrahydropyran ring, offers insights into the versatility of these structures in constructing novel chemical entities with potential biological activities. These studies contribute to the understanding of the structural dynamics and reactivity of tetrahydropyran derivatives (He, 2010).
Color Tuning in Iridium Complexes
- Tuning Emission Properties : In the field of materials science, the manipulation of ancillary ligands in iridium complexes, including those related to tetrahydropyran structures, demonstrates the ability to tune the emission properties of these complexes. This has implications for the development of optoelectronic devices, highlighting the broad applicability of the compound's derivatives (Stagni et al., 2008).
properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h3-4,6,8,12H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTWPHANYWJFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655988 | |
Record name | 2-[(3-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155511-07-1 | |
Record name | 2-[(3-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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